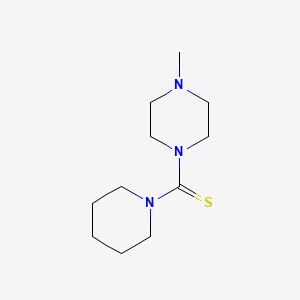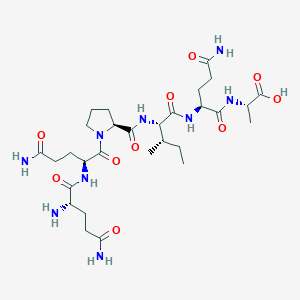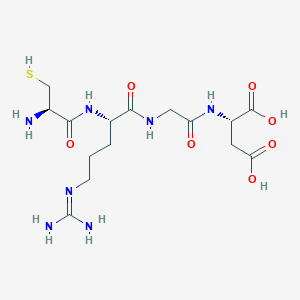
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is a fluorinated organic compound with a unique structure that includes both acetic acid and hepta-dien-3-ol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hepta-dien-3-ol derivative, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings with improved properties.
Wirkmechanismus
The mechanism by which acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in enzyme activity or receptor binding, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A simpler fluorinated acetic acid derivative with widespread use in organic synthesis.
(5E)-1,5-heptadien-3-ol: A non-fluorinated analog with similar structural features but different reactivity and applications.
Uniqueness
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is unique due to the presence of both fluorine atoms and a hepta-dien-3-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
290367-82-7 |
|---|---|
Molekularformel |
C10H15F3O3 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol |
InChI |
InChI=1S/C8H11F3O.C2H4O2/c1-4-6(12)8(10,11)7(9)5(2)3;1-2(3)4/h4,6,12H,1H2,2-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
PTPMMHKHHQRJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(C(C=C)O)(F)F)F)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)



![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)



![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)

![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)
